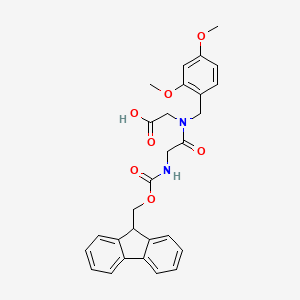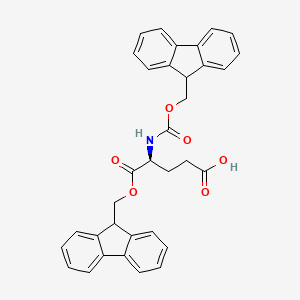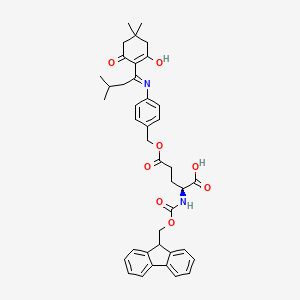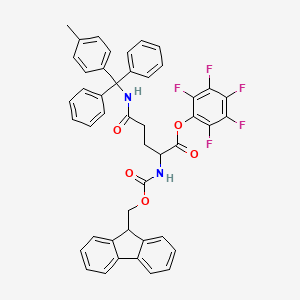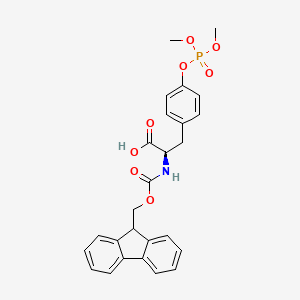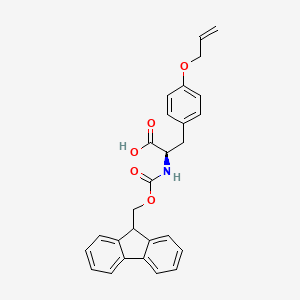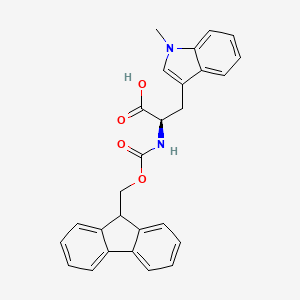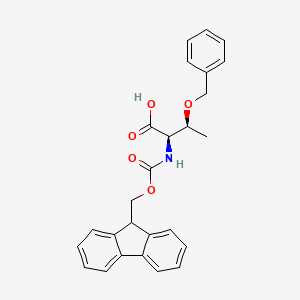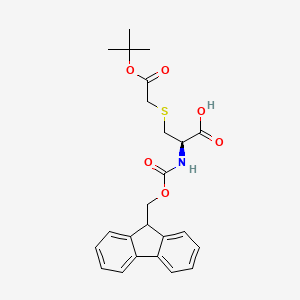
Fmoc-Cys(t-butylcarboxymethyl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Fmoc-Cys(t-butylcarboxymethyl)-OH” is a derivative of the amino acid cysteine, which is used in peptide and protein synthesis . The Fmoc group acts as a protecting group for the amino group, while the t-butylcarboxymethyl group protects the thiol group of cysteine .
Synthesis Analysis
The synthesis of “Fmoc-Cys(t-butylcarboxymethyl)-OH” involves the use of Fmoc/tBu solid-phase synthesis . This method allows the use of an excess of reagents to achieve quantitative yields . The t-butyl carbocation is one of the most stable among common alkyl or aryl groups, which allows it to alkylate electron-rich peptide moieties .Molecular Structure Analysis
The molecular structure of “Fmoc-Cys(t-butylcarboxymethyl)-OH” involves a solid polymeric protecting group, which is part of the Fmoc/tBu solid-phase synthesis method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-Cys(t-butylcarboxymethyl)-OH” include the protection and subsequent deprotection of the cysteine thiol group . This facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .科学研究应用
Solid Phase Peptide Synthesis (SPPS) Enhancement
Fmoc-Cys(t-butylcarboxymethyl)-OH has demonstrated outstanding synthesis characteristics when applied in Fmoc solid-phase peptide synthesis. The derivatives of Fmoc-Cys show high efficiency and convenience, especially in the synthesis and workups of peptides such as Somatostatin. These derivatives facilitate the use of cysteine with Fmoc chemistry, offering protected thiol groups after cleavage with TFA, thereby enhancing the synthesis process (McCurdy, 1989).
Acid-Labile Cys-Protecting Groups
To fill the gap in acid-labile Cys-protecting groups in the Fmoc/tBu strategy, various Fmoc-Cys(PG)-OH derivatives, including Fmoc-Cys(t-butylcarboxymethyl)-OH, have been prepared. These derivatives are utilized to study their stability against TFA and have proven to be compatible with the S-Trt group, facilitating the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).
Versatile Acid Sensitivity and Application in SPPS
Fmoc-Cys(Mmt)-OH, related to Fmoc-Cys(t-butylcarboxymethyl)-OH, showcases significantly more acid sensitivity compared to other derivatives. Its efficient use in the solid-phase peptide synthesis (SPPS) of peptides indicates its versatile application in protecting groups sensitive to different acid concentrations (Barlos et al., 2009).
Applications in Material and Biomedical Sciences
Antibacterial and Anti-inflammatory Nanotechnology
Fmoc-decorated self-assembling building blocks, closely related to Fmoc-Cys(t-butylcarboxymethyl)-OH, are paving the way in the development of biomedical materials. Their application in antibacterial and anti-inflammatory purposes, coupled with their incorporation in resin-based composites, highlights their potential in creating enhanced biomedical materials. These nanoassemblies exhibit significant antibacterial capabilities without compromising the mechanical and optical properties of the composites (Schnaider et al., 2019).
Gene Delivery Systems
Fmoc-Cys(t-butylcarboxymethyl)-OH has been utilized in the synthesis of perfluoroalkylated detergents which serve as gene delivery systems. This application underscores the compound’s role in facilitating and enhancing the effectiveness of gene therapy practices (Guilloteau et al., 2009).
未来方向
The future directions for “Fmoc-Cys(t-butylcarboxymethyl)-OH” and similar compounds lie in their applications in peptide and protein science . Increasingly sophisticated strategies for the protection and deprotection of cysteine are being developed, which will facilitate the synthesis of complex peptides and proteins .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-24(2,3)31-21(26)14-32-13-20(22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQIBSKINOPHNA-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746297 |
Source


|
| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(t-butylcarboxymethyl)-OH | |
CAS RN |
269730-62-3 |
Source


|
| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


